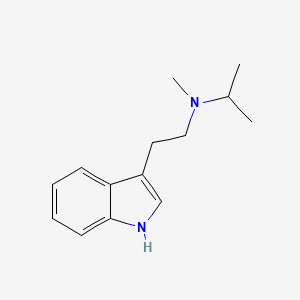

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine

Vue d'ensemble

Description

N-methyl-N-isopropyltryptamine (N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine) is a psychedelic tryptamine compound closely related to dimethyltryptamine (DMT), diisopropyltryptamine (DiPT), and miprocin. It was first synthesized by David Repke in 1984 and later described in Alexander Shulgin’s book “TiHKAL” (Tryptamines I Have Known and Loved) . This compound is known for its psychedelic effects, which include enhanced visual and auditory perception.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine can be synthesized through several synthetic routes. One common method involves the alkylation of tryptamine with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its status as a research chemical and its limited commercial applications. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, although specific details on these products are limited.

Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride.

Substituting agents: Such as halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of this compound, while substitution reactions can produce a range of substituted tryptamines .

Applications De Recherche Scientifique

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine has several scientific research applications, including:

Chemistry: this compound is used as a reference compound in the study of tryptamine derivatives and their chemical properties.

Biology: this compound is studied for its effects on the central nervous system and its potential as a tool for understanding neurotransmitter systems.

Medicine: Research on this compound’s potential therapeutic applications is limited, but it is of interest in the study of psychedelic-assisted therapy.

Mécanisme D'action

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine exerts its effects primarily through agonism of the serotonin 5-HT2A receptor. This receptor is known to play a key role in the psychedelic effects of tryptamines. This compound may also interact with other serotonin receptors, contributing to its overall effects. The exact molecular pathways involved in this compound’s mechanism of action are still under investigation .

Comparaison Avec Des Composés Similaires

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine is similar to other tryptamines such as:

Dimethyltryptamine (DMT): Known for its intense and short-lived psychedelic effects.

Diisopropyltryptamine (DiPT): Noted for its auditory distortions.

Miprocin: A 4-hydroxy derivative of this compound with similar psychedelic effects.

This compound is unique in its specific combination of visual and auditory effects, as well as its relatively stable freebase form compared to other tryptamines .

Activité Biologique

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine, commonly referred to as a tryptamine derivative, has garnered attention for its biological activity, particularly its interaction with serotonin receptors. This compound is primarily known for its agonistic effects on the serotonin 5-HT2A receptor, which plays a crucial role in various neurological processes and is implicated in the psychedelic effects associated with tryptamines.

The primary mechanism of action for this compound involves:

- Agonism of 5-HT2A Receptors : This interaction is central to its psychoactive effects and is similar to other well-studied tryptamines like Dimethyltryptamine (DMT) and Diisopropyltryptamine (DiPT) .

- Potential Interaction with Other Serotonin Receptors : While the 5-HT2A receptor is the primary target, there may be interactions with other serotonin receptors that contribute to the compound's overall effects .

1. Psychoactive Properties

This compound exhibits significant psychoactive properties, attributed largely to its agonistic action on serotonin receptors. This has led to interest in its potential therapeutic applications, especially in psychedelic-assisted therapies .

2. Antimicrobial Activity

Although primarily studied for its psychoactive properties, some derivatives of indole compounds have shown antimicrobial activity. For instance, related compounds have been evaluated for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with certain analogues demonstrating promising results .

3. Antiproliferative Effects

Recent studies have indicated that certain indole derivatives exhibit antiproliferative activities against various cancer cell lines. For example, compounds structurally related to this compound have been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, suggesting potential as cancer therapeutics .

Table 1: Biological Activities of Related Indole Derivatives

| Compound Name | Biological Activity | IC50 (μM) | Target Cell Lines |

|---|---|---|---|

| Compound 7d | Antiproliferative | 0.34 | MCF-7 |

| Compound 7d | Antiproliferative | 0.52 | HeLa |

| Compound 7d | Antiproliferative | 0.86 | HT-29 |

| N-Methyl-N-(1-methyle |

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-11(2)16(3)9-8-12-10-15-14-7-5-4-6-13(12)14/h4-7,10-11,15H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQJVAJLJZIKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024777 | |

| Record name | N-Methyl-N-isopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96096-52-5 | |

| Record name | N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96096-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-isopropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096096525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-isopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-N-ISOPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO3SCR302A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action for 5-MeO-MiPT?

A1: While the precise mechanism is not fully elucidated, 5-MeO-MiPT likely acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor subtype, similar to other hallucinogenic tryptamines. [, ] Further research is needed to confirm the affinity and functional activity at various serotonin receptor subtypes.

Q2: What is the molecular formula and weight of 5-MeO-MiPT?

A3: The molecular formula of 5-MeO-MiPT is C16H24N2O, and its molecular weight is 260.38 g/mol. []

Q3: How does 5-MeO-MiPT behave under various storage conditions?

A3: Specific data on the stability of 5-MeO-MiPT under different environmental conditions is not readily available in the provided research.

Q4: What are the primary metabolic pathways of 5-MeO-MiPT?

A6: Research indicates that 5-MeO-MiPT undergoes metabolism primarily through demethylation and hydroxylation reactions in the liver. [] Key metabolites identified include 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT), 5-hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MiPT), 5-methoxy-N-methyl-N-isopropyltryptamine-N-oxide (5-MeO-MiPT-N-oxide), and hydroxy-5-methoxy-N-methyl-N-isopropyltryptamine (OH-5-MeO-MiPT). []

Q5: How do structural modifications to the 5-MeO-MiPT molecule influence its activity?

A8: While the provided literature lacks detailed SAR studies for 5-MeO-MiPT, it is known that even subtle alterations in the tryptamine structure can significantly impact receptor binding affinity, functional activity, and subsequent pharmacological effects. [, ] Systematic modifications and evaluations are crucial for understanding the SAR and designing analogs with potentially altered pharmacological profiles.

Q6: What analytical methods are employed to detect and quantify 5-MeO-MiPT?

A10: GC-MS and LC-HRMS/MS are the primary analytical techniques used for the identification and quantification of 5-MeO-MiPT and its metabolites in biological matrices, such as blood and urine. [, ] These methods offer high sensitivity and selectivity, allowing for accurate detection even at low concentrations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.